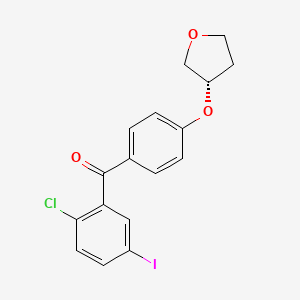

(S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone

描述

(S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone is a complex organic compound characterized by the presence of chlorine, iodine, and a methanone group attached to phenyl rings. The specific stereochemistry indicated by the (S)-designation makes it unique, affecting its physical, chemical, and biological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone typically involves multi-step organic reactions. Here are common synthetic steps:

Preparation of Starting Materials: Initially, both 2-chloro-5-iodophenyl and 4-((tetrahydrofuran-3-yl)oxy)phenyl groups are synthesized separately through halogenation and etherification reactions respectively.

Formation of Methanone Linkage: These two intermediates are then coupled via a Friedel-Crafts acylation reaction using a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminium chloride under controlled temperature conditions to form the final methanone product.

Stereochemical Resolution: If necessary, enantiomers can be separated using chiral chromatography techniques or stereoselective synthesis methods.

Industrial Production Methods

For industrial-scale production, the process would involve batch or continuous flow reactors to optimize yield and purity. Parameters such as temperature, pressure, and catalyst loadings are rigorously controlled. Additionally, industrial methods would include purification steps like crystallization or recrystallization, and advanced separation techniques to isolate the desired (S)-isomer.

化学反应分析

Types of Reactions It Undergoes

Oxidation: The compound might undergo oxidation reactions, particularly at the phenyl rings, using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the methanone group can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminium hydride.

Substitution: Halogen atoms can be substituted through nucleophilic or electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminium hydride in anhydrous ether or hydrogen gas over a palladium catalyst.

Substitution: Sodium hydride as a base in dimethylformamide solvent.

Major Products Formed

Oxidation Products: Carboxylic acids or phenols depending on the conditions.

Reduction Products: Corresponding alcohols or alkanes.

Substitution Products: Compounds with the substituted group replacing chlorine or iodine.

科学研究应用

Pharmaceutical Applications

- Intermediate in Drug Synthesis

- Quality Control Reference

Case Studies

-

Empagliflozin Development

- In a study focusing on the synthesis of empagliflozin, this compound was synthesized through a reaction involving aluminum chloride and triethylsilane in methanol. The process demonstrated efficient conversion rates and highlighted the compound's utility as a precursor in pharmaceutical applications .

-

Analytical Methods

- High-performance liquid chromatography (HPLC) is commonly employed to analyze the conversion rates of this compound during synthesis, ensuring that impurities are minimized and product quality is maintained. This analytical approach underscores the importance of this compound in pharmaceutical research and development .

Potential Future Applications

Given its established role in drug synthesis and quality control, further research may explore:

- Novel Synthesis Pathways : Investigating alternative synthetic routes that could improve yield or reduce environmental impact.

- Expanded Therapeutic Uses : Studying the potential of derivatives of this compound in treating other metabolic disorders or conditions related to glucose metabolism.

作用机制

The exact mechanism of action would depend on its application. For example, if used as a drug, the (S)-configuration might ensure specific binding to a target receptor or enzyme, modulating its activity. The compound's molecular interactions and pathways involved would be elucidated through biochemical assays and molecular docking studies.

相似化合物的比较

Comparison with Other Compounds

Compared to other halogenated methanone compounds, (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone is unique due to its specific halogen arrangement and chiral center, which significantly influence its reactivity and biological activity.

Similar Compounds

2-Chloro-5-iodoacetophenone: : Lacks the tetrahydrofuran-3-yl ether group, making it less complex.

4-(Methoxyphenyl)(2-chloro-5-iodophenyl)methanone: : Has a methoxy group instead of the tetrahydrofuran ring, altering its physical and chemical properties.

(R)-Isomer of the same compound: : Enantiomer of the compound, which may exhibit different biological activities due to stereochemistry.

This detailed exploration of this compound highlights its complex nature and versatility in various scientific fields.

生物活性

(S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone, also known by its CAS number 915095-87-3, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 428.65 g/mol. Its structure features a chloro and iodo substitution on the phenyl ring, which may influence its reactivity and biological interactions.

Research indicates that this compound acts primarily as an intermediate in the synthesis of Empagliflozin, a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor that plays a significant role in managing diabetes by enhancing glycemic control . The biological activity of SGLT2 inhibitors is attributed to their ability to reduce glucose reabsorption in the kidneys, leading to increased urinary glucose excretion.

Antidiabetic Effects

Empagliflozin has been shown to improve glycemic control in diabetic models. The compound’s biological activity as an SGLT2 inhibitor suggests potential applications in diabetes management. A study demonstrated that treatment with Empagliflozin resulted in significant reductions in blood glucose levels in diabetic rats .

Case Studies

- Empagliflozin and Cancer : A study highlighted the dual role of SGLT2 inhibitors like Empagliflozin in not only managing diabetes but also showing potential anticancer properties by inducing apoptosis in cancer cells .

- Inhibition Mechanisms : Research on similar compounds indicates that they may inhibit fatty acid synthase (FASN), which is implicated in cancer metabolism. This inhibition can lead to reduced mitochondrial function and increased oxidative stress in tumor cells .

Data Table: Biological Activities of Related Compounds

常见问题

Basic Research Questions

Q. What is the role of (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone in the synthesis of Empagliflozin?

This compound is a key intermediate in the synthesis of Empagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor. It serves as a precursor in the glycosylation step, where the iodophenyl group facilitates coupling with a protected glucose derivative. The tetrahydrofuran-3-yloxy moiety is critical for stereochemical alignment during subsequent steps .

Q. What synthetic methodologies are employed for preparing this compound?

A common approach involves:

- Step 1 : Coupling 2-chloro-5-iodobenzoic acid (EG1, CAS 19094-56-5) with 4-hydroxyphenyl derivatives via Friedel-Crafts acylation.

- Step 2 : Introducing the tetrahydrofuran-3-yloxy group using (3S)-tetrahydrofuran-3-ol under Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) to ensure stereochemical retention .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and crystallization from ethanol/water mixtures .

Q. How is the compound characterized to confirm its structure and purity?

Key analytical methods include:

- 1H/13C-NMR : To verify the stereochemistry of the tetrahydrofuran ring and substituent positions (e.g., aromatic proton splitting patterns) .

- HPLC-MS : For purity assessment (C18 column, acetonitrile/water mobile phase) and mass confirmation (expected [M+H]+ = 474.46) .

- X-ray crystallography : Resolves absolute configuration disputes, particularly for the (S)-tetrahydrofuran-3-yloxy group .

Advanced Research Questions

Q. What strategies mitigate stereochemical inversion during the introduction of the tetrahydrofuran-3-yloxy group?

- Protecting group selection : Use tert-butyldiphenylsilyl (TBDPS) ethers to shield reactive hydroxyls, preventing undesired racemization .

- Low-temperature conditions : Conduct reactions at –20°C to minimize thermal epimerization .

- Catalytic asymmetry : Employ chiral catalysts (e.g., Sharpless epoxidation-derived ligands) to enhance enantiomeric excess (>98% ee) .

Q. How are impurities like Empagliflozin Keto Impurity (CAS 1279691-36-9) controlled during synthesis?

- Reaction monitoring : Real-time HPLC tracking (e.g., Zorbax SB-C8 column) identifies keto-enol tautomerization byproducts.

- Acidic quenching : Add HCl (1 M) to stabilize the enolic form and suppress keto impurity formation .

- Recrystallization optimization : Use tert-butyl methyl ether (TBME) as an anti-solvent to isolate the desired product with <0.1% impurities .

Q. What computational tools can predict solvent effects on reaction yields?

- Density Functional Theory (DFT) : Models solvent polarity impacts on transition states (e.g., acetonitrile vs. THF in glycosylation steps).

- Molecular Dynamics (MD) : Simulates solvation shells to optimize solvent selection (e.g., water/acetonitrile mixtures for hydrolysis stability) .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

- Enhanced electrophilicity : The iodine atom activates the aryl ring for Ullmann or Suzuki-Miyaura couplings, enabling C–C bond formation with glucose derivatives.

- Radical stabilization : Iodine participates in single-electron transfer (SET) mechanisms, critical for photoredox-mediated glycosylation .

属性

IUPAC Name |

(2-chloro-5-iodophenyl)-[4-[(3S)-oxolan-3-yl]oxyphenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClIO3/c18-16-6-3-12(19)9-15(16)17(20)11-1-4-13(5-2-11)22-14-7-8-21-10-14/h1-6,9,14H,7-8,10H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBJCIOCSVFCNI-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClIO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893823 | |

| Record name | (2-Chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915095-87-3 | |

| Record name | (2-Chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915095-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-5-iodophenyl)(4-(((3S)-tetrahydro-3-furanyl)oxy)phenyl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915095873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H38Q3VE2C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。